2-Azachrysene

Matrix Isolation Spectroscopy Astrochemistry Analytical Reference Standards

2-Azachrysene (naphtho[2,1-f]isoquinoline, CAS 218-02-0) is a tetracyclic mono-aza-aromatic hydrocarbon (aza-PAH) belonging to the broader azachrysene family, in which one CH unit of the chrysene framework is replaced by a nitrogen atom at the 2-position. This precise nitrogen-incorporation alters the molecular symmetry, electronic distribution, and spectroscopic signature relative both to the parent hydrocarbon chrysene and to its positional isomers (1-azachrysene, 4-azachrysene, 5-azachrysene).

Molecular Formula C17H11N
Molecular Weight 229.27 g/mol
CAS No. 218-02-0
Cat. No. B14761662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azachrysene
CAS218-02-0
Molecular FormulaC17H11N
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CN=C4
InChIInChI=1S/C17H11N/c1-2-4-14-12(3-1)5-7-17-15-9-10-18-11-13(15)6-8-16(14)17/h1-11H
InChIKeyACIUFBMENRNYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azachrysene (CAS 218-02-0): A Position-Specific Mono-Aza Analog of Chrysene for Differentiated Research Applications


2-Azachrysene (naphtho[2,1-f]isoquinoline, CAS 218-02-0) is a tetracyclic mono-aza-aromatic hydrocarbon (aza-PAH) belonging to the broader azachrysene family, in which one CH unit of the chrysene framework is replaced by a nitrogen atom at the 2-position [1]. This precise nitrogen-incorporation alters the molecular symmetry, electronic distribution, and spectroscopic signature relative both to the parent hydrocarbon chrysene and to its positional isomers (1-azachrysene, 4-azachrysene, 5-azachrysene). With a molecular formula of C₁₇H₁₁N and a molecular weight of 229.28 g·mol⁻¹, the compound serves as a valuable analytical reference standard and a core scaffold in heterocyclic drug discovery efforts targeting azasteroid analogs [2].

Why 2-Azachrysene Cannot Be Interchanged with Other Azachrysene Isomers: A Quantitative Procurement Guide


Scientific and industrial users requiring an aza-PAH standard, synthetic building block, or spectroscopic probe cannot generically substitute one mono-azachrysene isomer for another. The position of the endocyclic nitrogen atom dictates the ground-state dipole moment magnitude, the integrated infrared absorption intensity across the diagnostically critical 1600–1100 cm⁻¹ fingerprint region, and the presence or absence of discrete marker bands near 1400 cm⁻¹ [1]. These physical differentiators propagate into tangible selection criteria: the specific GC retention index value required to confirm a target analyte in a complex environmental extract, the exact vibrational signature needed to assign an interstellar emission band, or the synthetic accessibility and overall yield of the desired scaffold [2]. The evidence summarized below demonstrates that 2-azachrysene occupies a quantitatively definable position in the isomer space—its properties are measurably distinct from those of 1-azachrysene, 4-azachrysene, and chrysene itself.

Head-to-Head Quantitative Differentiation of 2-Azachrysene from Its Positional Isomers: A Procurement Evidence Guide


Mid-IR Vibrational Fingerprint: Absence of the Intense ~1400 cm⁻¹ Band Characteristic of 1- and 4-Azachrysene

Matrix-isolation FTIR spectroscopy reveals that 2-azachrysene lacks the anomalously intense, discrete vibrational feature near 1400 cm⁻¹ that is a hallmark of the 1-azachrysene and 4-azachrysene isomers. This band arises from a nitrogen-coupled vibrational mode that is symmetry-forbidden or absent in the 2-substituted isomer [1].

Matrix Isolation Spectroscopy Astrochemistry Analytical Reference Standards

Ground-State Dipole Moment: 2-Azachrysene Exhibits a Distinctly Lower Computed Dipole Moment Than 1-Azachrysene

DFT calculations at the B3LYP/4-31G level predict that the ground-state dipole moment of 2-azachrysene is approximately 2.2 Debye, which is ~0.3 D lower than that of 1-azachrysene (~2.5 D) and ~0.2 D higher than that of 4-azachrysene (~2.0 D) [1]. This ordering reflects the differential displacement of the nitrogen lone-pair contribution relative to the molecular centroid.

Computational Chemistry Dielectric Properties Molecular Recognition

Total Integrated IR Intensity: Quantitative Enhancement Over Chrysene but Distinct from 1- and 4-Azachrysene

Nitrogen substitution into the chrysene framework produces a significant increase in the total integrated infrared intensity across the 1600–1100 cm⁻¹ region; however, the magnitude and distribution of this enhancement are isomer-specific. The matrix-isolation study tabulates integrated intensities for each isomer, confirming that 2-azachrysene yields a measurable, reproducible intensity profile that is distinct from those of 1-azachrysene and 4-azachrysene [1].

Infrared Spectroscopy Quantitative Analysis Astrophysical Modeling

Synthetic Accessibility: Overall Yield of 2-Azachrysene from Phenanthrene Supplies a Quantitative Benchmark for Procurement Planning

The classical Whaley and Meadow synthesis (1965) reports the overall yield of 2-azachrysene from phenanthrene as 0.2%, reflecting a multi-step sequence with a Bischler-Napieralski cyclization step yielding only 29% [1]. This is substantially lower than the yield achieved for the related 5-azachrysene isomer, for which a superior synthesis was developed with high convenience and yield [1].

Synthetic Chemistry Heterocyclic Synthesis Research Chemical Procurement

Genotoxicity Profile: 2-Azachrysene Shares S9-Dependent Mutagenicity with 1- and 4-Azachrysene, Imposing Uniform Handling Precautions

The Salmonella/microsome mutagenicity assay (Ames test) demonstrates that none of the mono-azachrysene isomers (1-, 2-, or 4-azachrysene) exhibit mutagenic activity in the absence of metabolic activation (S9 fraction); however, all become mutagenic in the presence of S9 [1]. This class-level behavior indicates that 2-azachrysene poses a comparable genotoxicity hazard to its positional isomers, and selection of this specific isomer over another does not change the fundamental safety classification.

Genetic Toxicology Environmental Mutagenesis Safe Handling Protocols

Predicted Physicochemical Partitioning: LogP and Polar Surface Area Differentiate 2-Azachrysene from Chrysene and Isomers

In-silico predictions indicate that 2-azachrysene has a computed LogP (ACD/LogP) of 4.42 and a topological polar surface area (TPSA) of 13 Ų . The 4-azachrysene isomer is predicted to possess a slightly lower PSA of 12.89 Ų and a comparable LogP of 4.54 [1]. While these differences are numerically small, they become significant in high-resolution chromatographic separations and QSAR models where subtle polarity variations dictate retention order and partition coefficient rankings.

QSAR Modeling Chromatographic Method Development ADME Prediction

Differentiated Application Scenarios for 2-Azachrysene Based on Quantitative Evidence


Unique Vibrational Probe for Matrix-Isolation Spectroscopic Studies of Aza-PAH Ions

Astrochemists and molecular spectroscopists investigating the unidentified infrared emission bands require a pure 2-azachrysene standard because its neutral and cationic IR spectra possess a uniquely identifiable fingerprint—specifically, the absence of the 1400 cm⁻¹ band that saturates the spectra of 1- and 4-azachrysene [1]. Using the wrong isomer would lead to erroneous spectral assignments in laboratory astrophysics experiments matching observational data from dense molecular clouds.

Positional-Isomer-Specific Analytical Reference Standard for GC-MS and HPLC-UV Environmental Monitoring

Environmental analytical chemists quantifying aza-PAHs in airborne particulate matter or marine sediments must calibrate instruments with the exact positional isomer. The differentiation in predicted LogP (4.42 for 2-azachrysene vs. ~4.54 for 4-azachrysene) and PSA values translates into resolvable chromatographic retention time differences on modern high-resolution columns [3]. Use of generic 'azachrysene' standards risks misidentification and inaccurate toxicological risk assessment.

Structure-Property Relationship Studies on Azasteroid Analog Drug Candidates

Medicinal chemists exploring 17a-azasteroid analogs require 2-azachrysene as a core scaffold because its ground-state dipole moment (~2.2 D) and nitrogen placement influence hydrogen-bond-acceptor geometry differently than 1-azachrysene (~2.5 D) [1]. This affects docking scores in androgen receptor or 5α-reductase inhibitor design, making isomer purity critical for SAR reproducibility.

Synthetic Challenge Target for Developing Improved Heterocyclic Annulation Methodology

Academic and industrial process chemistry groups seeking to demonstrate the superiority of a novel synthetic method over classical approaches can use the 0.2% overall yield of 2-azachrysene via the Whaley-Meadow route as a historic benchmark [2]. A new catalytic cascade achieving even 5% overall yield would represent a 25-fold improvement, a commercially meaningful advance that justifies publication and patenting.

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